(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide
(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide
Brand Name:
Vulcanchem
CAS No.:
111010-99-2
VCID:
VC20801147
InChI:
InChI=1S/C39H47N7O6/c1-25(48)35(24-47)46-37(50)32(16-7-8-17-40)44-39(52)34(21-29-23-42-31-15-6-5-14-30(29)31)45-38(51)33(19-26-10-3-2-4-11-26)43-36(49)20-27-12-9-13-28(18-27)22-41/h2-6,9-15,18,22-25,32-35,41-42,48H,7-8,16-17,19-21,40H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1
SMILES:
CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O
Molecular Formula:
C39H47N7O6
Molecular Weight:
709.8 g/mol
(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide
CAS No.: 111010-99-2
Cat. No.: VC20801147
Molecular Formula: C39H47N7O6
Molecular Weight: 709.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111010-99-2 |
|---|---|
| Molecular Formula | C39H47N7O6 |
| Molecular Weight | 709.8 g/mol |
| IUPAC Name | (2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide |
| Standard InChI | InChI=1S/C39H47N7O6/c1-25(48)35(24-47)46-37(50)32(16-7-8-17-40)44-39(52)34(21-29-23-42-31-15-6-5-14-30(29)31)45-38(51)33(19-26-10-3-2-4-11-26)43-36(49)20-27-12-9-13-28(18-27)22-41/h2-6,9-15,18,22-25,32-35,41-42,48H,7-8,16-17,19-21,40H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1 |
| Standard InChI Key | SZSOLKLNHGLHNG-NYHWNOQPSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O |
| SMILES | CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O |
| Canonical SMILES | CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)C=N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator